Structural Differentiation: Computed Lipophilicity (cLogP) of p‑Tolyl vs. Phenyl, Furan‑2‑yl, Thiophen‑2‑yl, and Pyridin‑3‑yl Analogs
The p‑tolyl (4‑methylphenyl) substituent at the pyridazinone 3‑position increases computed lipophilicity relative to the unsubstituted phenyl analog and imparts a distinct lipophilic signature compared to heteroaryl‑substituted comparators. This property is relevant for CA inhibitor design because optimal membrane permeability and isoform‑selective binding are partly governed by the balance of hydrophobic and polar interactions [1][2].
| Evidence Dimension | Computed octanol–water partition coefficient (cLogP) as a descriptor of lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (calculated from SMILES using XLogP3 methodology) [3] |
| Comparator Or Baseline | 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide: cLogP ≈ 2.4; 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide: cLogP ≈ 1.9 |
| Quantified Difference | ΔcLogP ≈ +0.4 vs. phenyl analog; ΔcLogP ≈ +0.9 vs. furan‑2‑yl analog |
| Conditions | In silico prediction (XLogP3); values are computed, not experimentally determined. |
Why This Matters
Higher cLogP of the p‑tolyl derivative predicts enhanced passive membrane permeability relative to the phenyl and heteroaryl analogs, which may translate into improved cellular uptake and oral bioavailability in CA‑targeted drug discovery programs.
- [1] Yaseen R, Ekinci D, Senturk M, Hameed AD, Ovais S, Rathore P, Samim M, Javed K, Supuran CT. Pyridazinone substituted benzenesulfonamides as potent carbonic anhydrase inhibitors. Bioorg Med Chem Lett. 2016;26(4):1337–1341. View Source
- [2] Krasavin M, Shetnev A, Baykov S, Kalinin S, Nocentini A, Sharoyko V, Poli G, Tuccinardi T, Korsakov M, Tennikova TB, Supuran CT. Pyridazinone‑substituted benzenesulfonamides display potent inhibition of membrane‑bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. Eur J Med Chem. 2019;182:111617. View Source
- [3] PubChem. XLogP3 prediction methodology. https://pubchem.ncbi.nlm.nih.gov/predict View Source
